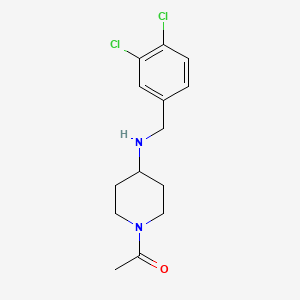
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine
Overview
Description
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine (FTBTP) is a chemical compound that has been extensively studied for its potential use in scientific research. FTBTP is a member of the tetrahydropyridine family and is known for its unique chemical properties that make it an ideal candidate for a variety of applications.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine involves its selective binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine and other ligands to the receptor and thereby reducing its activity. This results in a decrease in dopamine signaling in the mesolimbic system, which is thought to underlie its potential therapeutic effects.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects, particularly in the brain. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been shown to reduce the activity of the dopamine D3 receptor in the mesolimbic system, which is thought to underlie its potential therapeutic effects in the treatment of neurological disorders and drug addiction. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has also been shown to have potential effects on other neurotransmitter systems, including the serotonin and norepinephrine systems, although these effects are less well understood.
Advantages and Limitations for Lab Experiments
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has a number of advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its low toxicity and good pharmacokinetic properties. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are a number of future directions for research on 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine, including further studies of its mechanism of action and potential therapeutic applications in the treatment of neurological disorders and drug addiction. Additionally, there is a need for further research on the potential effects of 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine on other neurotransmitter systems, as well as its potential use in other areas of scientific research, such as cancer biology and immunology. Finally, there is a need for further development of new and more efficient methods for synthesizing 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine, as well as other tetrahydropyridine compounds, in order to facilitate its use in a wider range of scientific applications.
Scientific Research Applications
4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is a key target for the treatment of a variety of neurological disorders, including Parkinson's disease and schizophrenia. 4-(4-fluorophenyl)-1-(2,3,4-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has also been shown to have potential applications in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other addictive drugs.
properties
IUPAC Name |
4-(4-fluorophenyl)-1-[(2,3,4-trimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-24-19-9-6-17(20(25-2)21(19)26-3)14-23-12-10-16(11-13-23)15-4-7-18(22)8-5-15/h4-10H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSQZWJVSHGVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1-[(2,3,4-trimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[2-(4-thiomorpholinyl)propyl]phenol](/img/structure/B3850117.png)

![[1-(3-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850133.png)
![2-{2-[4-(3,7-dimethyl-6-octen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3850135.png)
![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B3850136.png)
![(1-acetyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3850137.png)
![2-{2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3850142.png)

![ethyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-1-piperidinecarboxylate](/img/structure/B3850163.png)


![5-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3850176.png)
![2,2'-[(2,5-difluorobenzyl)imino]diethanol](/img/structure/B3850177.png)
